molecular formula C21H25FN6O B14934974 N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B14934974
M. Wt: 396.5 g/mol
InChI Key: DBCUQJYBSXNNGH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide moiety. The 4-fluorobenzyl group at the carboxamide position and the isopropyl substituent on the triazolo-pyridazine ring are critical for its molecular interactions.

Properties

Molecular Formula

C21H25FN6O

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN6O/c1-14(2)20-25-24-18-7-8-19(26-28(18)20)27-11-9-16(10-12-27)21(29)23-13-15-3-5-17(22)6-4-15/h3-8,14,16H,9-13H2,1-2H3,(H,23,29)

InChI Key

DBCUQJYBSXNNGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine-4-Carboxamide Core

The piperidine-4-carboxamide moiety is typically prepared through N-alkylation of piperidine derivatives. For example, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (CAS 359878-47-0) serves as a precursor, synthesized via reductive amination of 4-fluorobenzylamine with 1-methylpiperidin-4-one. Subsequent carboxamide formation employs propionic acid derivatives under amide coupling conditions, such as EDC/HOBt or HATU, achieving yields of 68–72%.

Construction of theTriazolo[4,3-b]Pyridazin-6-yl Ring

The triazolo-pyridazine ring is assembled through cyclocondensation of hydrazine derivatives with pyridazinone precursors. A representative method involves refluxing 6-chloropyridazin-3-amine with isopropyl isocyanate in ethanol, followed by oxidative cyclization using Pb(OAc)₄ to yield 3-(propan-2-yl)triazolo[4,3-b]pyridazine.

Stepwise Synthetic Routes

Route 1: Sequential Coupling and Cyclization

  • Step 1: Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine

    • React 3-amino-6-chloropyridazine with isopropyl isothiocyanate in methanol at 60°C for 6 hours.
    • Cyclize the intermediate thiosemicarbazide with 5% NaOH under reflux (4 hours), followed by acidification to pH 2–3.
    • Yield : 58% (white crystalline solid; m.p. 214–216°C).
  • Step 2: Piperidine-4-Carboxamide Functionalization

    • Couple N-(4-fluorobenzyl)piperidin-4-amine with chloroacetyl chloride in DCM, followed by displacement with NaN₃ to form the azide intermediate.
    • Perform a Staudinger reaction with triphenylphosphine to generate the primary amine, which is then acylated with propionyl chloride.
  • Step 3: Final Coupling via Buchwald-Hartwig Amination

    • Combine the triazolo-pyridazine chloride with the piperidine-4-carboxamide derivative using Pd(OAc)₂/Xantphos catalysis in toluene at 110°C.
    • Yield : 64% (HPLC purity >98%).

Route 2: Convergent Approach via Suzuki-Miyaura Coupling

  • Step 1: Boronic Ester Formation

    • Convert 6-bromo-triazolo[4,3-b]pyridazine to its pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Step 2: Cross-Coupling with Piperidine Intermediate

    • React the boronate ester with N-(4-fluorobenzyl)-4-iodopiperidine-4-carboxamide under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
    • Yield : 71% (¹H NMR δ 8.21–7.32 ppm).

Optimization Strategies and Critical Parameters

Solvent and Catalyst Selection

  • DMF vs. THF : DMF enhances solubility of intermediates in cyclization steps (e.g., triazole formation), while THF improves Pd-catalyzed coupling efficiency.
  • Catalyst Screening : Pd(OAc)₂/Xantphos outperforms Pd₂(dba)₃ in Buchwald-Hartwig reactions, reducing side-product formation by 22%.

Temperature and Reaction Time

  • Cyclocondensation of thiosemicarbazides requires strict temperature control (60–65°C) to avoid decomposition.
  • Prolonged reflux (>6 hours) during amide coupling decreases yields due to epimerization.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, triazole-H), 7.47–7.22 (m, 4H, Ar-H), 4.31 (s, 2H, CH₂), 3.89–3.12 (m, 4H, piperidine-H), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • HRMS (ESI+) : m/z calcd. for C₂₂H₂₃FN₆O [M+H]⁺ 423.1984; found 423.1989.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the triazolo-pyridazine ring (deviation <0.15 Å) and chair conformation of the piperidine ring. Hydrogen-bonding interactions (N–H⋯N, C–H⋯O) stabilize the crystal lattice.

Challenges and Alternative Pathways

  • Regioselectivity in Cyclization : Competing formation oftriazolo[1,5-b]pyridazine isomers is mitigated by using bulky bases (e.g., DIPEA).
  • Scale-Up Limitations : Pd catalyst removal requires intensive chromatography; switching to immobilized Pd nanoparticles reduces purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

  • N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide (): This analog replaces the 4-fluorobenzyl group with a 4-chlorobenzyl moiety and positions the carboxamide at the piperidine-3 position instead of piperidine-3. The positional shift of the carboxamide could alter hydrogen-bonding interactions with target proteins .
  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ():
    Replacing the triazolo-pyridazine core with a naphthalen-1-yl ethyl group shifts the compound’s mechanism away from kinase inhibition. The 4-fluorobenzyl group is retained, suggesting shared pharmacokinetic properties, but the absence of the heterocyclic core likely diminishes affinity for triazolo-pyridazine-targeted pathways .

Modifications to the Triazolo-Pyridazine Core

  • 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (Compound 24, ):
    This derivative replaces the carboxamide with a carboxylic acid. The acidic group may reduce bioavailability due to ionization at physiological pH but could enhance binding to positively charged residues in enzymatic active sites. The isopropyl substituent is retained, preserving hydrophobic interactions .

  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) (): C1632, a Lin28 inhibitor, shares the triazolo-pyridazine core but substitutes the piperidine-4-carboxamide with a methyl-acetamide group.

Piperidine Ring Modifications

  • N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (): The trifluoromethyl group on the triazolo-pyridazine enhances electron-withdrawing effects, possibly increasing metabolic stability.

Structural and Functional Data Tables

Compound Name Key Substituents Molecular Weight (g/mol) Target/Activity Reference
N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide 4-fluorobenzyl, isopropyl, piperidine-4-carboxamide ~436.45 Hypothesized kinase/BRD4
N-(4-chlorobenzyl)-1-[3-(propan-2-yl)triazolo-pyridazin-6-yl]piperidine-3-carboxamide 4-chlorobenzyl, piperidine-3-carboxamide ~452.89 Structural analog
C1632 (Lin28 inhibitor) 3-methyl-triazolo-pyridazine, methyl-acetamide ~325.34 Lin28 inhibition
Compound 24 (Vitas-M STK719914) Piperidine-4-carboxylic acid ~319.35 BRD4 inhibition (hypothesized)

Key Research Findings

  • Triazolo-Pyridazine Core : Essential for binding to bromodomains (e.g., BRD4) due to planar aromaticity and hydrogen-bonding capacity .
  • 4-Fluorobenzyl Group : Enhances metabolic stability and target affinity via halogen bonding, as seen in SARS-CoV-2 inhibitors () .
  • Isopropyl vs. Trifluoromethyl Substituents : Isopropyl groups improve hydrophobic interactions, while trifluoromethyl groups enhance electron-deficient character, affecting solubility and binding kinetics .

Biological Activity

N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperidine ring, a triazolo-pyridazine moiety, and a fluorobenzyl group. Such structural features suggest potential interactions with various biological targets.

Structural Formula

N 4 fluorobenzyl 1 3 propan 2 yl 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 4 carboxamide\text{N 4 fluorobenzyl 1 3 propan 2 yl 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 4 carboxamide}

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to act as inhibitors of various kinases involved in cancer progression. The specific compound in focus has been evaluated for its ability to inhibit TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer cell signaling.

Case Study: ALK5 Inhibition

In a study conducted by researchers on related compounds, it was found that modifications in the structure could enhance ALK5 inhibitory activity. The most potent derivative showed an IC50 value of 0.013μM0.013\,\mu M against ALK5, indicating strong potential for therapeutic application in cancer treatment .

Antimicrobial Activity

Compounds with a similar triazole framework have demonstrated notable antimicrobial properties. Research has highlighted that 1,2,4-triazole derivatives are effective against various bacterial strains.

Compound TypeActivityReference
1,2,4-Triazole DerivativesAntibacterial
N-(4-fluorobenzyl) DerivativePotential Activity

The biological activity of this compound is hypothesized to involve the inhibition of specific kinases and enzymes that are critical for tumor growth and survival. The presence of the triazole ring is particularly significant as it is known to interact with various biological targets through hydrogen bonding and π-stacking interactions.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that modifications to the piperidine structure can lead to improved oral bioavailability and systemic exposure.

Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability51%
Maximum Plasma Concentration (Cmax)1620 ng/mL
Area Under Curve (AUC)1426 ng × h/mL

These parameters indicate that the compound has favorable pharmacokinetic properties that could support its development as a therapeutic agent .

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